{[5-(2-chlorophenyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid -

{[5-(2-chlorophenyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

Catalog Number: EVT-3934009
CAS Number:
Molecular Formula: C15H14ClN5O2S
Molecular Weight: 363.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid

  • Compound Description: This compound serves as a starting material for the synthesis of various salts, including those with organic bases like morpholine, methanamine, and 2-hydroxyethanamine, inorganic bases like ammonia solution and sodium hydroxide, and metal salts like zinc sulfate, iron(III) chloride, magnesium sulfate, and copper(II) sulfate. These salts are being investigated for their potential use as novel drugs.

2-((5-(adamantan-1-yl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid esters

  • Compound Description: These esters exhibit high biological activity and can serve as intermediates for synthesizing amides, hydrazides, and ylidene derivatives.

N-aryl 2-{[5-(naphthalen-1-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide compounds

  • Compound Description: These compounds, specifically N-phenyl-2-{[5-(naphthalen-1-ylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide (5a), have demonstrated potential as α-glucosidase inhibitors. This activity makes them promising candidates for the development of drugs for managing diabetes.

2-((5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate acid salts

  • Compound Description: Salts of this compound, particularly the calcium salt (GKP-240), exhibit significant hypoglycemic activity. In experimental studies, GKP-240 demonstrated notable blood glucose reduction in rats subjected to a glucose tolerance test, suggesting its potential for diabetes treatment.

2-(5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)-N-p-tolylacetamide (11g)

  • Compound Description: This compound displayed potent inhibitory activity against A549 (lung) and MCF-7 (breast) cancer cell lines. It showed the lowest IC50 value (1.25 ± 1.36 μM), suggesting its strong potential as an anti-cancer agent.
  • Compound Description: These derivatives of 2-[4R-5-(3’-methylxanthine-7’-yl)-1,2,4-triazole-3-ylthio]acetic acid are synthesized through reactions with primary or secondary alkylamines, ammonia solution, or hydrazine hydrate. Their potential anti-inflammatory activity is currently under investigation.
  • Compound Description: These compounds and their derivatives, including those incorporating 2,6-dichlorophenyl substituents, alkane acid residues, and their corresponding esters, have shown potential analgesic activity in both the “acetic acid-induced writhing test” and the formalin model of pain inflammation.

5,5-dimethyl-4-phenyl-4,5-dihydro-3H-1,2,4-triazole-3-thione (1)

  • Compound Description: Synthesized from N-phenylhydrazinecarbothioamide, this compound is a simple triazolethione derivative.

4-phenyl-5-(pyrazin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (2)

  • Compound Description: This triazolethione derivative is synthesized via oxidative cyclization of 2-(amino(pyrazin-2-yl)methylene)-N-phenylhydrazine-1-carbothioamide.

2-((5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid (3)

  • Compound Description: This triazole derivative is synthesized through oxidative cyclization of 2-(amino(pyridine-2-yl)methylene)hydrazine-1-carbothioamide.

7-chloro-4-(5-(dichloromethyl)-4-nitro-3-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-1-yl)quinoline (3b)

  • Compound Description: This compound exhibited potent antimalarial activity against the Plasmodium falciparum strain 3D7, with an EC50 value of 0.2 ± 0.1 µM (85 ng/mL, 200 nM).

7-chloro-4-(3-((4-chlorophenyl)thio)-5-(dichloromethyl)-4-nitro-1H-pyrazol-1-yl)quinoline (9e)

  • Compound Description: This compound showed potent antimalarial activity against the Plasmodium falciparum strain 3D7 with an EC50 value of 0.2 ± 0.04 µM (100 ng/mL, 200 nM).

2,2-disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes

  • Compound Description: This series of compounds were synthesized and evaluated for antiradical activity. Compounds with a hexylthiosulfonyl substituent, arylureido, or arylthioureido fragments in the para-position of the aryl ring showed the highest radical-scavenging activity.

4'-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)-3'-(substituted phenyl)-4'-hydro spiro[indolin-3,5'[1,2,4]oxadiazol]-2-one

  • Compound Description: These spirocyclic compounds were synthesized from the reaction of a 1,2,4-triazolethione derivative with isatin and hydroximinoyl chloride derivatives.

N-(4-Chlorophenyl)-2-(4-(3,4-dichlorophenyl)-5-((1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)methyl)-4H-1,2,4-triazol-3-ylthio)acetamide

  • Compound Description: This compound showed the most potent activity (cell viability = 22.55 ± 0.95%) against the human liver carcinoma cell line (Hep G2).

1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

  • Compound Description: This compound has been identified as the most active compound against the glioblastoma U-87 cell line.

Properties

Product Name

{[5-(2-chlorophenyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid

IUPAC Name

2-[[5-(2-chlorophenyl)-4-(2,5-dimethylpyrazol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid

Molecular Formula

C15H14ClN5O2S

Molecular Weight

363.8 g/mol

InChI

InChI=1S/C15H14ClN5O2S/c1-9-7-12(20(2)19-9)21-14(10-5-3-4-6-11(10)16)17-18-15(21)24-8-13(22)23/h3-7H,8H2,1-2H3,(H,22,23)

InChI Key

MAHSRWGIYDXCHH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=C3Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.